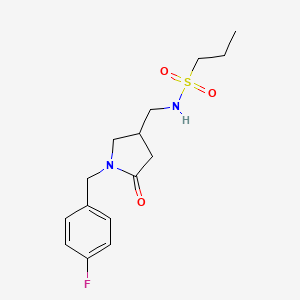![molecular formula C16H25N3O2 B2934295 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one CAS No. 2380067-72-9](/img/structure/B2934295.png)
2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a 5-methylpyrimidin-2-yloxy group and an ethylbutanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Group: The 5-methylpyrimidin-2-yloxy group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine ring.
Attachment of the Butanone Moiety: The final step involves the addition of the ethylbutanone group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine and pyrimidine rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
- 2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pentan-1-one
Uniqueness
2-Ethyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings
Eigenschaften
IUPAC Name |
2-ethyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-13(5-2)15(20)19-8-6-14(7-9-19)21-16-17-10-12(3)11-18-16/h10-11,13-14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIUACMOMLNLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2934215.png)


![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2934219.png)
![1-[2-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride](/img/structure/B2934221.png)

![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)

![3-(4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2934229.png)
![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2934232.png)


